molecular formula C10H11BrFNO2 B8497687 Ethyl 2-(4-bromo-3-fluoro-anilino)acetate

Ethyl 2-(4-bromo-3-fluoro-anilino)acetate

Cat. No. B8497687
M. Wt: 276.10 g/mol
InChI Key: OUEVKDHFYGKXDU-UHFFFAOYSA-N
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Patent
US09290517B2

Procedure details

A stirred solution of 4-bromo-3-fluoro-aniline (120 g, 0.63 mol) and diisopropylethylamine (162 g, 1.26 mol) in acetonitrile (1.0 L) was heated to 60° C. and ethyl bromoacetate (105 g, 0.63 mol) was added dropwise within 2 h. The reaction mixture was stirred at this temperature for 12 h and was then evaporated to dryness. Water was added to the residue and the solid was filtered. Crystallization from petroleum ether and ethyl acetate (5:1) provided the desired product as a white solid.
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
162 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
105 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][C:3]=1[F:9].C(N(C(C)C)CC)(C)C.Br[CH2:20][C:21]([O:23][CH2:24][CH3:25])=[O:22]>C(#N)C>[Br:1][C:2]1[CH:8]=[CH:7][C:5]([NH:6][CH2:20][C:21]([O:23][CH2:24][CH3:25])=[O:22])=[CH:4][C:3]=1[F:9]

Inputs

Step One
Name
Quantity
120 g
Type
reactant
Smiles
BrC1=C(C=C(N)C=C1)F
Name
Quantity
162 g
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
1 L
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
105 g
Type
reactant
Smiles
BrCC(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at this temperature for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was then evaporated to dryness
ADDITION
Type
ADDITION
Details
Water was added to the residue
FILTRATION
Type
FILTRATION
Details
the solid was filtered
CUSTOM
Type
CUSTOM
Details
Crystallization from petroleum ether and ethyl acetate (5:1)

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
BrC1=C(C=C(NCC(=O)OCC)C=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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